molecular formula C17H18N2O7S B2949700 methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034385-61-8

methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2949700
CAS RN: 2034385-61-8
M. Wt: 394.4
InChI Key: VOWRVCUEGJTMCF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyran ring, an azetidine ring, a phenyl ring, and a carbamate group .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups. The 2H-pyran ring is a six-membered heterocyclic ring with one oxygen atom . The azetidine ring is a four-membered heterocyclic ring with one nitrogen atom. The phenyl ring is a six-membered aromatic ring with six carbon atoms. The carbamate group includes a carbonyl group (C=O) and an amine group (NH2).

Mechanism of Action

Target of Action

Related compounds have been found to weakly activate caspases-3, -8, and -9 in hl-60 cells , which are crucial enzymes in the process of apoptosis or programmed cell death.

Biochemical Pathways

The compound likely affects the apoptosis pathway given its potential to activate caspases . The activation of these enzymes can lead to a cascade of biochemical events eventually leading to cell death. This includes the cleavage of key cellular proteins, DNA fragmentation, and the formation of apoptotic bodies.

Result of Action

The result of the compound’s action, based on the activation of caspases, is likely the induction of apoptosis . This can lead to the death of cells, which could be beneficial in the context of cancer treatment where the goal is often to eliminate rapidly dividing and uncontrollably growing cells.

properties

IUPAC Name

methyl N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7S/c1-11-7-13(8-16(20)25-11)26-14-9-19(10-14)27(22,23)15-5-3-12(4-6-15)18-17(21)24-2/h3-8,14H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWRVCUEGJTMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate

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